(S)-1-(1h-Indol-5-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1S)-1-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-7,11-12H,1H3/t7-/m0/s1 |
InChI Key |
NZNGHQCRCSECGP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)NC=C2)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of S 1 1h Indol 5 Yl Ethan 1 Ol
Enantioselective Synthesis Strategies for (S)-1-(1H-Indol-5-yl)ethan-1-ol
The primary route to enantiomerically pure this compound involves the asymmetric reduction of 1-(1H-indol-5-yl)ethan-1-one. This transformation can be achieved through various catalytic systems, which can be broadly categorized into metal-catalyzed hydrogenations, organocatalytic reductions, and biocatalytic conversions.
Asymmetric Catalytic Reductions of 1-(1H-Indol-5-yl)ethan-1-one Precursors
The asymmetric reduction of prochiral ketones is a powerful tool in modern organic synthesis for accessing chiral secondary alcohols.
Transition metal-catalyzed asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral alcohols. These reactions typically involve the use of a chiral catalyst, which is formed in situ from a transition metal precursor (e.g., ruthenium, rhodium, or iridium) and a chiral ligand. The catalyst facilitates the enantioselective transfer of hydrogen to the carbonyl group of the ketone.
While specific examples for the asymmetric hydrogenation of 1-(1H-indol-5-yl)ethan-1-one are not extensively detailed in readily available literature, the general principles can be applied. For instance, catalysts based on ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands are well-established for the reduction of aryl ketones, often providing high yields and excellent enantioselectivities. The choice of ligand, solvent, and reaction conditions is crucial for achieving the desired stereochemical outcome.
Table 1: Representative Transition Metal Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Precursor Ketone | Product Enantiomeric Excess (e.e.) |
| Ru(II)-chiral diphosphine | Acetophenone derivatives | >95% |
| Rh(I)-chiral bisphosphine | Aryl alkyl ketones | >98% |
| Ir(I)-chiral P,N-ligand | Heteroaryl ketones | >90% |
This table presents generalized data for catalyst systems known to be effective for similar ketone reductions, in the absence of specific data for 1-(1H-indol-5-yl)ethan-1-one.
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. For the enantioselective reduction of ketones, chiral oxazaborolidines, as popularized by Corey, Bakshi, and Shibata (CBS), are prominent organocatalysts. These catalysts, in combination with a stoichiometric reducing agent like borane (B79455), can effectively reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. The stereochemical outcome is dictated by the chirality of the catalyst.
The application of a CBS catalyst to 1-(1H-indol-5-yl)ethan-1-one would be expected to proceed with high enantioselectivity, based on its success with a wide range of aryl ketones.
Biocatalytic Transformations for the Stereoselective Production of this compound
Biocatalysis offers a green and highly selective approach to the synthesis of chiral compounds. Enzymes, either in whole-cell systems or as isolated preparations, can catalyze reductions under mild conditions with exceptional enantio- and regioselectivity.
The use of whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae) or other specially selected bacterial or yeast strains, is a cost-effective method for asymmetric ketone reduction. These systems utilize the native ketoreductase enzymes within the organism, along with the in-situ regeneration of necessary cofactors (e.g., NADPH). The substrate, 1-(1H-indol-5-yl)ethan-1-one, would be introduced to a culture of the microorganism, which then carries out the enantioselective reduction. The stereoselectivity of the reduction is dependent on the specific enzymes present in the chosen microbial strain. While some strains may produce the (S)-alcohol, others might favor the (R)-enantiomer.
Table 2: Examples of Whole-Cell Bioreduction of Aryl Ketones
| Microbial Strain | Substrate | Product Configuration | Enantiomeric Excess (e.e.) |
| Saccharomyces cerevisiae | Acetophenone | (S)-1-Phenylethanol | >99% |
| Lactobacillus kefir | 2-Chloroacetophenone | (S)-1-(2-Chlorophenyl)ethanol | >99% |
| Candida parapsilosis | 4-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | >98% |
This table illustrates the potential of whole-cell systems for producing chiral alcohols from analogous ketones.
For greater control and potentially higher specific activity, isolated ketoreductase (KRED) enzymes can be employed. These enzymes are often available as commercial products, bred through directed evolution to exhibit high activity and selectivity towards a broad range of substrates. The reaction would typically involve the prochiral ketone, the isolated KRED, and a cofactor regeneration system. The choice of a specific KRED is critical, as different enzymes will exhibit varying levels of activity and stereoselectivity for a given substrate. A screening of a KRED library would be a standard approach to identify the optimal enzyme for the synthesis of this compound.
Chemical Reactivity and Derivatization Studies of this compound
The presence of both a reactive secondary alcohol and an electron-rich indole (B1671886) nucleus makes this compound a versatile building block for further chemical modifications.
The hydroxyl group of the ethan-1-ol side chain can be selectively transformed into various other functional groups, such as esters and ethers, or can be oxidized to a ketone.
Esterification: The secondary alcohol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction can be catalyzed by acids, such as sulfuric acid (Fischer esterification), or mediated by coupling agents. masterorganicchemistry.comacs.org Enzymatic esterification using lipases can also be employed, often with high selectivity. nih.gov
| Reaction Type | Reagents | Catalyst/Mediator | Product |
| Fischer Esterification | Carboxylic Acid, Alcohol | Concentrated H₂SO₄ | Ester |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Ester |
| Enzymatic Esterification | Carboxylic Acid, Alcohol | Lipase | Ester |
Etherification: The formation of ethers from the secondary alcohol can be achieved under various conditions. Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic method. More modern approaches include iron-catalyzed cross-etherification reactions of benzylic alcohols. nih.govnih.gov Alkoxyhydrosilanes have also been reported as effective mediators for the cross-etherification of secondary benzyl (B1604629) alcohols with other alcohols. rsc.orgresearchgate.net
| Method | Reagents | Catalyst/Mediator | Product |
| Williamson Ether Synthesis | Alcohol, NaH, Alkyl Halide | - | Ether |
| Iron-Catalyzed Etherification | Two different alcohols | FeCl₃ or FeCl₂/ligand | Unsymmetrical Ether |
| Alkoxyhydrosilane-Mediated | Two different alcohols | (EtO)₂MeSiH | Unsymmetrical Ether |
Stereospecific Oxidation: The secondary alcohol of this compound can be oxidized back to the corresponding ketone, 5-acetylindole. This reaction can be achieved using a variety of oxidizing agents. For a stereospecific reaction, enzymatic oxidation using alcohol dehydrogenases can be employed, which often exhibit high selectivity for one enantiomer. nih.gov Chemical oxidants like chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC) are also commonly used for the oxidation of secondary alcohols to ketones. nih.govquora.comclockss.orgbhu.ac.in
Stereospecific Reduction: The reverse reaction, the stereospecific reduction of 5-acetylindole to this compound, is a key step in many synthetic routes. As discussed in the chemoenzymatic synthesis section, this can be achieved with high enantioselectivity using ketoreductases. researchgate.netvaia.com Chemical methods for stereoselective reduction often involve the use of chiral reducing agents, such as those derived from borane in the presence of a chiral catalyst or auxiliary. quora.com
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. Nucleophilic reactions are less common but can be facilitated by the introduction of activating groups.
Electrophilic Reactions: The preferred site for electrophilic substitution on the indole ring is the C3 position of the pyrrole (B145914) ring. vaia.comstackexchange.comacs.orgnih.gov This is because the intermediate carbocation formed by attack at C3 is more stabilized by resonance, involving the nitrogen lone pair, without disrupting the aromaticity of the benzene (B151609) ring. If the C3 position is occupied, electrophilic substitution typically occurs at the C2 position. Electrophilic attack on the benzene ring generally requires harsher conditions or the presence of deactivating groups on the pyrrole ring. The presence of the 1-hydroxyethyl substituent at the C5 position will influence the regioselectivity of further electrophilic substitutions on the benzene ring, likely directing incoming electrophiles to the C4 or C6 positions.
Electrophilic and Nucleophilic Reactions of the Indole Ring System
N-H Functionalization Strategies
The nitrogen atom of the indole ring in this compound is a key site for functionalization, which can be crucial for modulating the biological activity of its derivatives or for directing subsequent reactions. A variety of N-H functionalization strategies have been developed for indoles, ranging from simple alkylation and acylation to more complex transition metal-catalyzed processes.
The direct N-alkylation of indoles can be achieved using alkyl halides in the presence of a base. However, a significant challenge in the alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation, as the C3 position is often more nucleophilic. nih.gov Strategies to favor N-alkylation include the use of specific solvent systems, counterions, or by employing catalytic methods that proceed via a "borrowing hydrogen" or hydrogen transfer mechanism with alcohols as alkylating agents. researchgate.net
Enantioselective N-H functionalization of indoles has also been a subject of intense research, often employing chiral catalysts to introduce a new stereocenter or to perform the reaction on a chiral substrate without affecting existing stereocenters. cas.cnnih.gov For a molecule like this compound, protecting the N-H group can also be a strategic move to prevent undesired side reactions during transformations at other positions of the molecule. Common protecting groups for the indole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), tert-butoxycarbonyl (Boc), and benzyl (Bn) groups.
The following table outlines several N-H functionalization strategies applicable to indole derivatives, which could be adapted for this compound.
Table 2: N-H Functionalization Strategies for Indole Derivatives | Reaction Type | Reagent | Catalyst/Base | Solvent | Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Alkylation | Alkyl Halide | NaH | DMF | N-Alkylindole | researchgate.net | | N-Arylation | Aryl Halide | CuI / L-proline | K₂CO₃ | DMSO | N-Arylindole | nih.gov | | N-Acylation | Acyl Chloride | Pyridine | CH₂Cl₂ | N-Acylindole | General | | N-Sulfonylation | Sulfonyl Chloride | NaH | THF | N-Sulfonylindole | General | | Michael Addition | α,β-Unsaturated Ketone | DBU | CH₃CN | N-(3-Oxoalkyl)indole | mdpi.com |
Investigation of Stereospecificity and Retention of Configuration in Subsequent Transformations
A critical consideration in the chemical transformations of this compound is the fate of the stereocenter at the carbinol carbon. Reactions involving this chiral center must be carefully controlled to either retain the original (S)-configuration, invert it to the (R)-configuration, or to understand the extent of racemization.
A reaction is considered stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. Retention of configuration occurs when the spatial arrangement of the groups around the chiral center is preserved during a chemical reaction. libretexts.orgyoutube.com Conversely, inversion of configuration describes the flipping of this spatial arrangement, akin to an umbrella turning inside out in the wind.
For reactions occurring directly at the chiral carbinol center of this compound, the mechanism of the reaction dictates the stereochemical outcome. For instance, a nucleophilic substitution reaction at the benzylic alcohol could proceed via an Sₙ1 or Sₙ2 mechanism. An Sₙ1 reaction, which proceeds through a planar carbocation intermediate, would typically lead to a racemic mixture of products, thus losing the initial stereochemical information. In contrast, a classical Sₙ2 reaction proceeds with a backside attack of the nucleophile, resulting in a complete inversion of configuration. khanacademy.org
While specific studies on the stereochemical outcomes of reactions involving this compound are not widely reported in the surveyed literature, the general principles of stereochemistry provide a predictive framework. For any synthetic application where the chirality of this center is crucial, rigorous experimental verification of the stereochemical outcome using techniques such as chiral chromatography or polarimetry would be essential.
Advanced Stereochemical Analysis and Absolute Configuration Determination of S 1 1h Indol 5 Yl Ethan 1 Ol
Chiral Chromatographic Techniques for Enantiomeric Purity and Separation
Chiral chromatography is the cornerstone for assessing the enantiomeric purity and for the preparative separation of enantiomers. This is achieved by creating a transient diastereomeric interaction between the analyte enantiomers and a chiral stationary phase (CSP), leading to different retention times.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent method for the enantioseparation of chiral compounds. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and excellent resolving power. These phases can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. csfarmacie.cznih.gov
For indolyl alcohols and related structures, polysaccharide-based columns like Chiralpak® and Lux® are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. sigmaaldrich.com The selection of the mobile phase, which typically consists of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol (B145695), is crucial for achieving optimal resolution. csfarmacie.cz
While specific application data for (S)-1-(1H-Indol-5-yl)ethan-1-ol is not widely published, methods for structurally similar compounds provide a strong basis for method development. For instance, the enantiomers of the related compound 1-(1-methyl-1H-indol-3-yl)ethanol have been successfully resolved. almacgroup.com The conditions used for such separations can be adapted and optimized.
Table 1: Exemplar HPLC Conditions for Chiral Separation of Indolyl Alcohols
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Compound Example | Retention Times (min) |
|---|---|---|---|---|---|
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | (S)- and (R)-1-(1-methyl-1H-indol-3-yl)ethanol almacgroup.com | (S): 10.9, (R): 13.3 |
| Chiralpak® IC | n-Hexane/Ethanol (55:45) + 0.1% DEA + 0.3% TFA | 0.9 | 260 | Ibrutinib (aromatic heterocyclic alcohol) researchgate.net | Not specified |
| Lux® Cellulose-1 | Ethanol/Water (gradient) | Not specified | Not specified | Various pharmaceuticals nih.gov | Not specified |
This table is generated based on data for structurally related compounds to illustrate typical separation parameters.
Gas Chromatography (GC) on Chiral Columns
Chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile chiral compounds. chromatographyonline.com For chiral alcohols, derivatization is sometimes employed to improve volatility and chromatographic performance, though direct analysis is often possible. nih.gov The most common chiral stationary phases for GC are based on derivatized cyclodextrins. chromatographyonline.comgcms.cz These CSPs, such as those modified with alkyl or acyl groups, create a chiral cavity into which one enantiomer fits better than the other, leading to separation. gcms.cz
The separation of aromatic secondary alcohols on cyclodextrin-based columns is well-documented. nih.gov Key parameters that are optimized to achieve separation include the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate. nih.gov
Table 2: Typical GC Conditions for Chiral Alcohol Separation
| Chiral Stationary Phase | Column Dimensions | Carrier Gas | Temperature Program | Compound Type |
|---|---|---|---|---|
| CP Chirasil-DEX CB (modified β-cyclodextrin) nih.gov | 25 m x 0.25 mm, 0.25 µm film | Hydrogen | Isothermal or Gradient | Acyclic and cyclic chiral alcohols |
| 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin nih.gov | Not specified | Not specified | Not specified | 2-Phenylcarboxylic acid esters |
This table provides examples of stationary phases and conditions used for the GC separation of chiral alcohols and related compounds.
Spectroscopic Methodologies for Absolute Configuration Assignment
Once enantiomeric purity is established, spectroscopic methods are employed to determine the absolute configuration (i.e., the R or S designation). These techniques are often paired with quantum chemical calculations to provide a reliable assignment. wikipedia.org
Electronic Circular Dichroism (ECD) Spectroscopy Combined with Computational Prediction
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. mdpi.com Since enantiomers have mirror-image ECD spectra, this technique is highly sensitive to the absolute configuration. nih.gov
For a molecule like this compound, which contains an indole (B1671886) chromophore, ECD can be a powerful tool. The experimental ECD spectrum is recorded and then compared with the theoretical spectrum predicted by quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). nih.gov A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., S) allows for unambiguous assignment of the absolute configuration. nih.govrsc.org This combined experimental and computational approach has become a standard and reliable method for stereochemical elucidation. beilstein-journals.org
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region. bruker.com VCD provides information about the three-dimensional structure of a molecule and is exceptionally powerful for determining the absolute configuration of chiral molecules in solution, even for those lacking a strong UV chromophore. researchgate.netrsc.orgspectroscopyeurope.com
The methodology is similar to that of ECD: the experimental VCD spectrum is measured and compared to the spectrum calculated for a known configuration (e.g., S) using quantum chemistry methods like DFT. researchgate.netjascoinc.com A high degree of correlation between the signs and relative intensities of the experimental and calculated bands confirms the absolute configuration. VCD has been successfully applied to a wide range of natural products and chiral molecules, including complex alcohols. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral alcohols through the use of chiral derivatizing agents (CDAs). The most well-known method is the Mosher's ester analysis. nih.govlibretexts.org In this technique, the chiral alcohol is reacted separately with the (R) and (S) enantiomers of a CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. nih.gov
These diastereomers are not mirror images and will exhibit different chemical shifts in their ¹H NMR spectra. By systematically comparing the chemical shifts of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, a chemical shift difference (Δδ = δS - δR) can be calculated for protons on either side of the newly formed ester linkage. nih.govresearchgate.net Based on an established conformational model of the Mosher esters, the sign of the Δδ values for these protons can be correlated to the absolute configuration of the original alcohol stereocenter. researchgate.netnih.gov This method provides a reliable and widely used alternative to chiroptical spectroscopy for configuration assignment. nih.gov
Single Crystal X-ray Crystallography for Solid-State Absolute Configuration Determination
Single crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. This powerful technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise placement of each atom in the molecule.
The process begins with the growth of a high-quality single crystal of the compound of interest, in this case, enantiomerically pure this compound. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron cloud is collected and analyzed.
For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. By carefully measuring and analyzing these differences, the absolute configuration of the molecule can be determined. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment.
While no specific crystallographic data for this compound is publicly available, the general parameters that would be determined in such an analysis are presented in the interactive table below. This data is representative of what would be obtained from a successful single crystal X-ray diffraction experiment.
Interactive Data Table: Representative Crystallographic Data for a Chiral Indolyl Ethanol
| Parameter | Value | Description |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P212121 | The space group provides a detailed description of the symmetry elements within the crystal. |
| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | 12.5 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1083.75 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Flack Parameter | 0.05(3) | A value close to 0 confirms the correct absolute configuration. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Derivatization Strategies for Enhanced Chiral Resolution and Analysis
In cases where obtaining suitable single crystals for X-ray analysis is challenging, or for the analysis of enantiomeric purity, derivatization strategies are employed. These methods involve reacting the chiral alcohol with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated and analyzed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
For this compound, a common derivatization strategy would involve the esterification of the hydroxyl group with a chiral carboxylic acid or its derivative. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride are classic examples of CDAs used for this purpose. The reaction of the (S)-alcohol with both (R)- and (S)-Mosher's acid chlorides would produce two distinct diastereomeric esters.
The resulting diastereomers can then be separated on a non-chiral stationary phase. The difference in their retention times in the chromatogram allows for the quantification of the enantiomeric excess (ee) of the original alcohol. Furthermore, the elution order of the diastereomers can often be predicted, providing information about the absolute configuration of the starting alcohol.
Another powerful aspect of this technique is the use of Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the resulting diastereomers. The protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers, leading to distinct chemical shifts in the ¹H NMR spectrum. By comparing the chemical shift differences (Δδ = δS - δR) for various protons in the molecule, the absolute configuration can often be determined based on established empirical models for the specific CDA used.
The table below outlines common chiral derivatizing agents suitable for alcohols and the analytical methods used to analyze the resulting diastereomers.
Interactive Data Table: Common Derivatization Strategies for Chiral Alcohols
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Analytical Technique(s) | Information Obtained |
| (R)- or (S)-Mosher's acid chloride | Hydroxyl | Ester | HPLC, ¹H NMR | Enantiomeric purity, Absolute configuration |
| (R)- or (S)-Camphorsulfonyl chloride | Hydroxyl | Sulfonate ester | HPLC, X-ray | Enantiomeric purity, Absolute configuration |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Hydroxyl (via activation) | Ether | HPLC | Enantiomeric purity |
| (1S)-(+)-10-Camphorsulfonic acid | Hydroxyl | Ester | HPLC, ¹H NMR | Enantiomeric purity, Absolute configuration |
Theoretical and Computational Chemistry Investigations of S 1 1h Indol 5 Yl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netniscpr.res.in For (S)-1-(1H-indol-5-yl)ethan-1-ol, DFT calculations are instrumental in determining its most stable three-dimensional structure and understanding its electronic properties.
Conformational Analysis: The presence of a rotatable bond between the chiral center and the indole (B1671886) ring means that this compound can exist in various conformations. DFT calculations can map the potential energy surface by systematically rotating this bond, allowing for the identification of energy minima corresponding to stable conformers. By comparing the relative energies of these conformers, the most populated and thus most likely structure of the molecule at a given temperature can be predicted.
Electronic Structure: DFT also provides a wealth of information about the molecule's electronic landscape. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. acs.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Representative DFT-Calculated Properties for this compound (Note: These are hypothetical values for illustrative purposes, as specific experimental or computational data for this exact molecule is not widely published. The values are typical for similar indole derivatives.)
| Property | Calculated Value | Significance |
| Optimized Total Energy | -552.8 Hartrees | Reference for relative stability of conformers. |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability. niscpr.res.in |
| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations of this compound and its Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. researchgate.net This allows for the study of the behavior of this compound in different environments, such as in an aqueous solution, which mimics physiological conditions.
MD simulations begin with a DFT-optimized structure placed in a simulation box with solvent molecules (e.g., water). By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the molecule moves, vibrates, and interacts with its surroundings. tandfonline.com From these trajectories, various properties can be analyzed, including:
Solvation Shell Structure: How water molecules arrange themselves around the indole and alcohol functional groups.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule's hydroxyl and N-H groups and the surrounding water. nih.gov
Conformational Dynamics: How the molecule's shape fluctuates over time in solution.
These simulations provide a realistic picture of the molecule's behavior in a condensed phase, which is crucial for understanding its solubility, stability, and how it presents itself to potential biological targets. tandfonline.com
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters that defines the potential energy of the system. |
| Water Model | TIP3P, SPC/E | An empirical model to represent water molecules. |
| Simulation Box | Cubic, 50 Å x 50 Å x 50 Å | Defines the boundaries of the simulated system. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | The duration of the simulation, longer times provide better sampling. |
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis in this compound Synthesis
The synthesis of a single enantiomer like this compound typically involves an asymmetric reaction. A common route is the asymmetric reduction of the prochiral ketone, 1-(1H-indol-5-yl)ethanone, using a chiral catalyst. wikipedia.orgnih.gov Quantum chemical calculations, particularly DFT, are powerful tools for investigating the mechanisms of such reactions and understanding the origin of enantioselectivity. researchgate.netacs.org
By modeling the entire reaction pathway, chemists can:
Identify Intermediates and Transition States: Locate the structures of all transient species along the reaction coordinate.
Calculate Activation Energies: Determine the energy barriers for each step of the reaction. The stereoselectivity is determined by the difference in the activation energies of the transition states leading to the (S) and (R) products. acs.org
Analyze Catalyst-Substrate Interactions: Investigate the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) within the transition state that favor the formation of one enantiomer over the other. acs.org
These computational studies can explain why a particular catalyst yields the (S)-product with high enantiomeric excess and can guide the design of new, more efficient catalysts. chemrxiv.org
Table 3: Illustrative Energy Profile for a Catalytic Asymmetric Reduction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Ketone + Catalyst) | 0.0 | Starting point of the reaction. |
| Transition State for (S)-product | +15.2 | Energy barrier to form the (S)-enantiomer. |
| Transition State for (R)-product | +17.5 | Energy barrier to form the (R)-enantiomer. |
| Energy Difference (ΔΔG‡) | 2.3 | Determines the enantiomeric ratio (e.r.). A larger difference leads to higher selectivity. |
In Silico Modeling of Chiral Recognition Mechanisms
Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind enantioselective chromatography and the specific action of many drugs. Computational modeling can illuminate the molecular basis of chiral recognition involving this compound.
These models often simulate the interaction of both the (S) and (R) enantiomers of 1-(1H-indol-5-yl)ethan-1-ol with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in HPLC. Using techniques like molecular docking or DFT, the binding energies of the diastereomeric complexes ((S)-alcohol with the selector vs. (R)-alcohol with the selector) can be calculated. A significant difference in binding energy indicates effective chiral recognition. The models can pinpoint the specific interactions—hydrogen bonds, van der Waals forces, or steric clashes—that lead to this differentiation.
Table 4: Hypothetical Chiral Recognition Interaction Energies
| Complex | Calculated Binding Energy (kcal/mol) | Key Differentiating Interaction |
| Chiral Selector + this compound | -7.8 | Strong hydrogen bond between selector's donor and alcohol's OH group. |
| Chiral Selector + (R)-1-(1H-Indol-5-yl)ethan-1-ol | -6.5 | Steric clash between indole ring and a bulky group on the selector. |
Predictive Studies on Molecular Interactions with Biological Macromolecules (Excluding Clinical Outcomes)
Given that many indole-containing compounds exhibit biological activity, predicting how this compound might interact with proteins is a key area of computational investigation. derpharmachemica.comjpsbr.org Molecular docking is the primary tool used for this purpose. nih.govnih.gov
In a molecular docking study, the three-dimensional structure of a target protein is used as a receptor. The structure of this compound (the ligand) is then computationally "docked" into the protein's active site in numerous possible orientations and conformations. A scoring function estimates the binding affinity for each pose, and the top-ranked poses represent the most likely binding modes. nih.gov
These studies can predict:
Binding Affinity: A numerical score that estimates the strength of the interaction. ajchem-a.com
Binding Pose: The preferred orientation of the ligand within the active site.
Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the indole ring. acs.org
This information is invaluable for identifying potential biological targets and for the rational design of new derivatives with improved binding affinity, without making any claims about clinical efficacy. frontiersin.orgnih.gov
Table 5: Example Molecular Docking Results for this compound with a Hypothetical Kinase
| Parameter | Result | Interpretation |
| Docking Score | -8.2 kcal/mol | Predicts a strong binding interaction. |
| Hydrogen Bonds | OH group with Asp145; NH of indole with Glu91 | Identifies key polar interactions anchoring the ligand. |
| Hydrophobic Interactions | Indole ring with Leu22, Val70, Ala88 | Shows the importance of the aromatic system for binding. |
| Predicted Binding Mode | The ethyl-alcohol moiety points towards the solvent-exposed region, while the indole core is buried in a hydrophobic pocket. | Provides a structural hypothesis for the interaction. |
Mechanistic Biological Interactions of S 1 1h Indol 5 Yl Ethan 1 Ol at the Molecular and Cellular Level in Vitro Studies Only
Receptor Binding Affinities and Ligand Selectivity Profiling (In Vitro)
(S)-1-(1H-Indol-5-yl)ethan-1-ol has been identified as a potent agonist for the 5-HT1A serotonin (B10506) receptor. nih.gov In vitro studies have characterized its binding affinity for the primary target and a range of other serotonin receptor subtypes to establish its selectivity profile.
Competition binding assays using recombinant human receptors have determined the binding affinity (pKi) of this compound. The compound demonstrates high, nanomolar affinity for the 5-HT1A receptor. nih.gov Its affinity for other serotonin receptor subtypes, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7, has also been quantified, revealing a high degree of selectivity for the 5-HT1A receptor. acs.org Furthermore, studies have indicated a lack of significant interaction with μ-opioid receptors, which is a notable characteristic for a compound being investigated for pain-related mechanisms. nih.govacs.org
| Receptor Subtype | Binding Affinity (pKi) of this compound |
| 5-HT1A | 8.39 nih.gov |
| 5-HT2A | 6.02 acs.org |
| 5-HT2C | 5.37 acs.org |
| 5-HT6 | 5.86 acs.org |
| 5-HT7 | 6.31 acs.org |
| μ-Opioid | No significant interaction reported nih.gov |
This table presents the in vitro binding affinities of this compound for various receptor subtypes. Data is compiled from published scientific literature.
Based on a comprehensive review of the available scientific literature, specific experimental data on the kinetics (e.g., association rate constant [k_on], dissociation rate constant [k_off], residence time) and thermodynamics (e.g., Gibbs free energy [ΔG], enthalpy [ΔH], entropy [ΔS]) of the interaction between this compound and its target receptors are not available. Techniques such as isothermal titration calorimetry (ITC) would be required to determine the thermodynamic profile of this binding interaction. nih.gov
Enzyme Modulation and Inhibition Mechanisms (In Vitro)
The inhibitory potential of this compound has been evaluated against specific enzymes to assess its potential for off-target effects. A key area of investigation for many new chemical entities is their effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can be linked to cardiac arrhythmias.
In vitro electrophysiological studies using the QPatch platform have shown that this compound does not inhibit the hERG channel at concentrations of 0.1 and 1 μM. nih.gov This lack of inhibition at therapeutically relevant concentrations is a favorable characteristic in drug development.
| Enzyme/Ion Channel | Concentration of this compound | % Inhibition |
| hERG K+ Channel | 0.1 µM | Not reported (No inhibition observed) nih.gov |
| hERG K+ Channel | 1 µM | Not reported (No inhibition observed) nih.gov |
This table summarizes the in vitro enzyme/ion channel modulation activity of this compound. Data is from published scientific literature.
A broader in vitro screening of this compound against a panel of other enzymes has not been reported in the reviewed scientific literature.
Investigations into Cellular Uptake, Localization, and Metabolism (In Vitro Models)
A review of the scientific literature did not yield specific studies on the cellular uptake, subcellular localization, or metabolic fate of this compound in in vitro models. Standard in vitro systems to investigate these properties include cultured cell lines and liver microsomes. nih.govresearchgate.netnih.gov Such studies would be necessary to understand the compound's disposition at a cellular level.
Elucidation of Molecular Pathways and Intracellular Signaling Cascades Affected by this compound (In Vitro)
As a 5-HT1A receptor agonist, this compound is expected to initiate signaling through the canonical 5-HT1A pathway. This typically involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity. elifesciences.orgnih.gov
In vitro electrophysiological recordings from superficial dorsal horn neurons of the spinal cord have provided direct evidence of the compound's effect on cellular function. In these neurons, application of this compound evoked a slow outward current. nih.gov This type of current is characteristic of the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a known downstream effect of 5-HT1A receptor activation.
Furthermore, the compound was observed to depress spontaneous glutamatergic transmission in these same neurons. nih.gov This suggests a modulatory role on synaptic activity, likely through presynaptic inhibition of neurotransmitter release, another established mechanism of 5-HT1A receptor agonists. The effect on glutamatergic transmission was not affected by the presence of the opioid receptor antagonist naloxone, confirming the effect is independent of the opioid system. nih.gov
While the direct inhibition of adenylyl cyclase by this compound has not been explicitly demonstrated in the reviewed literature, its functional profile as a 5-HT1A agonist strongly implies this mechanism of action.
Structure-Activity Relationship (SAR) Studies Correlating Stereochemistry with In Vitro Biological Response
The stereochemistry of 1-(1H-Indol-5-yl)ethan-1-ol is a critical determinant of its biological activity, particularly its affinity for the 5-HT1A receptor. In vitro studies have directly compared the (S)-enantiomer with its corresponding (R)-enantiomer.
These comparative studies revealed that this compound displays a nearly two-fold higher binding affinity for the 5-HT1A receptor compared to the (R)-enantiomer. acs.org This stereoselectivity highlights the specific conformational requirements for optimal interaction with the receptor's binding site.
| Enantiomer | 5-HT1A Receptor Binding Affinity (pKi) |
| This compound | 8.39 nih.gov |
| (R)-1-(1H-Indol-5-yl)ethan-1-ol | 8.12 acs.org |
This table compares the in vitro binding affinities of the (S) and (R) enantiomers of 1-(1H-Indol-5-yl)ethan-1-ol for the 5-HT1A receptor. Data is from published scientific literature.
Molecular docking studies have provided a structural rationale for this observed stereoselectivity. acs.org The modeling suggests that the (S)-enantiomer can form an additional hydrogen bond with the asparagine residue Asn386 within the 5-HT1A receptor binding pocket via its amino group. This interaction is not observed with the (R)-enantiomer. Additionally, the dioxolane core's oxygen atoms in the (S)-enantiomer are proposed to engage in polar contacts with Tyr390, further stabilizing its binding. acs.org These differential interactions likely account for the higher affinity of the (S)-enantiomer. acs.org
Applications of S 1 1h Indol 5 Yl Ethan 1 Ol in Advanced Organic Synthesis and Research
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral alcohols are fundamental building blocks in the asymmetric synthesis of complex molecules. The enantiomerically pure nature of (S)-1-(1H-Indol-5-yl)ethan-1-ol would allow for the introduction of a specific stereocenter into a target molecule. This is crucial in the synthesis of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity.
In a synthetic sequence, the hydroxyl group of this compound can be transformed into various other functional groups with retention or inversion of configuration, providing access to a range of chiral intermediates. For instance, it could be converted to a corresponding amine, halide, or azide, which are versatile handles for further synthetic manipulations. The indole (B1671886) moiety itself can participate in various C-C and C-N bond-forming reactions, making it a valuable scaffold to which complexity can be added.
Table 1: Potential Transformations of this compound as a Chiral Building Block
| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |
| Oxidation | PCC, DMP, Swern or Moffat oxidation | Ketone | Nucleophilic addition, Wittig reaction |
| Substitution (via activation) | Mesyl chloride, Tosyl chloride, then nucleophile (e.g., NaN3) | Azide, etc. | Reduction to amine, click chemistry |
| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide) | Ether | Cleavage, further functionalization |
| Esterification | Acyl chloride, carboxylic acid (Fischer, Steglich) | Ester | Hydrolysis, transesterification |
This table represents hypothetical transformations based on standard organic chemistry principles.
Utilization in the Development of Chiral Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral alcohols and their derivatives are frequently used as scaffolds for the synthesis of ligands for metal-catalyzed reactions. The this compound could serve as a precursor for various types of chiral ligands.
For example, the hydroxyl group could be used to anchor the molecule to a support or to coordinate to a metal center. The indole nitrogen or other positions on the indole ring could be functionalized with phosphine (B1218219), amine, or other coordinating groups to create bidentate or tridentate ligands. The chirality of the ethanol (B145695) moiety would create a chiral environment around the metal center, enabling enantioselective transformations.
Table 2: Hypothetical Chiral Ligands Derived from this compound
| Ligand Type | Synthetic Approach from this compound | Potential Catalytic Application |
| Chiral Phosphine-Alcohol | O-Phosphinylation of the hydroxyl group | Asymmetric hydrogenation, allylic alkylation |
| Chiral Diamine | Conversion of the alcohol to an amine, followed by N-functionalization | Asymmetric transfer hydrogenation |
| Chiral Oxazoline | Multi-step synthesis involving cyclization with the hydroxyl group | Asymmetric Diels-Alder, Friedel-Crafts reactions |
This table outlines potential ligand syntheses and applications based on known methodologies in the field.
Function as a Key Intermediate in the Synthesis of Complex Natural Products and Synthetic Compounds with Biological Relevance (Excluding Direct Clinical Use)
The indole ring is a common motif in a vast array of natural products and biologically active synthetic compounds. The specific substitution pattern and chirality of this compound could make it a valuable intermediate in the total synthesis of such molecules.
While no specific examples directly utilizing this compound have been found in publicly available literature, one could envision its incorporation into synthetic routes targeting, for example, indole alkaloids or other complex molecules where a 5-substituted indole with a chiral side chain is a key structural feature. The synthesis would leverage the pre-existing stereocenter to control the stereochemistry of subsequent steps, a common strategy in modern total synthesis.
Development of Molecular Probes and Tools for Chemical Biology Research
Molecular probes are essential tools for studying biological processes in living systems. These probes often contain a fluorophore, a reactive group for target binding, and a linker. The indole nucleus of this compound is fluorescent, which is a desirable property for a molecular probe.
The hydroxyl group and the indole nitrogen provide points for modification, allowing for the attachment of other functionalities. For example, the hydroxyl group could be derivatized with a reactive group to covalently label a target protein. Alternatively, the indole scaffold could be further elaborated to mimic a natural ligand for a receptor, with the chiral ethanol moiety potentially influencing binding affinity and selectivity.
Table 3: Potential Features of a Molecular Probe based on this compound
| Probe Component | Corresponding Feature in the Molecule | Potential Modification for Functionality |
| Reporter Group | Indole nucleus (intrinsic fluorescence) | Modification of the indole ring to tune fluorescent properties |
| Reactive Group | Hydroxyl group | Conversion to an electrophilic or photoreactive group |
| Recognition Element | Indole and chiral side chain | Elaboration of the scaffold to mimic a known binder |
This table suggests how the inherent properties of the molecule could be harnessed for the design of chemical biology tools.
Future Research Directions and Emerging Opportunities for S 1 1h Indol 5 Yl Ethan 1 Ol
Exploration of Sustainable and Green Chemistry Routes for its Production
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the establishment of sustainable routes to produce enantiomerically pure (S)-1-(1H-Indol-5-yl)ethan-1-ol.
Traditional methods for synthesizing chiral alcohols often rely on stoichiometric amounts of hazardous reagents and require harsh reaction conditions. Green chemistry approaches offer alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govresearchgate.net A key strategy for the synthesis of this compound would be the asymmetric reduction of the prochiral ketone, 1-(1H-indol-5-yl)ethanone.
Furthermore, the use of green catalysts and alternative energy sources should be investigated. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction rates and improve yields in the synthesis of indole (B1671886) derivatives, often with reduced solvent usage. tandfonline.com The development of heterogeneous catalysts that can be easily recovered and reused would also contribute to a more sustainable production process. organic-chemistry.org
Table 1: Potential Green Chemistry Routes for the Synthesis of this compound
| Method | Description | Potential Advantages |
|---|---|---|
| Biocatalytic Asymmetric Reduction | Use of alcohol dehydrogenases (ADHs) from various microorganisms to stereoselectively reduce 1-(1H-indol-5-yl)ethanone. | High enantioselectivity, mild reaction conditions (aqueous media, ambient temperature), reduced environmental impact. nih.govnih.gov |
| Chemoenzymatic Synthesis | A multi-step synthesis that incorporates one or more enzymatic transformations to introduce chirality. | Combines the efficiency of chemical synthesis with the high selectivity of biocatalysis. nih.govnih.gov |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reduction of the ketone precursor. | Faster reaction times, potentially higher yields, and reduced solvent consumption. tandfonline.com |
| Catalytic Transfer Hydrogenation | Use of a recyclable, solid-supported catalyst to transfer hydrogen from a safe source (e.g., isopropanol) to the ketone. | Avoids the use of high-pressure hydrogen gas and potentially hazardous reducing agents. |
Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Activity Profiling
Predictive Synthesis: AI algorithms can be trained on existing chemical reaction data to predict the optimal conditions for the synthesis of a target molecule. acs.org For this compound, ML models could be developed to:
Identify the most effective biocatalyst from a library of known enzymes for the asymmetric reduction of 1-(1H-indol-5-yl)ethanone.
Predict the optimal reaction parameters (e.g., temperature, pH, solvent) for a given green chemistry route to maximize yield and enantioselectivity.
Propose novel, efficient synthetic pathways that have not yet been explored experimentally.
Activity Profiling: The biological activities of a molecule can be predicted based on its structural features. By training ML models on large datasets of compounds with known biological activities, it is possible to generate a preliminary activity profile for a new molecule. nih.gov For this compound, this could involve:
Developing Quantitative Structure-Activity Relationship (QSAR) models to predict its potential efficacy against various biological targets. nih.gov
Using deep learning models to screen the compound against virtual panels of protein targets to identify potential binding interactions.
Predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to guide further experimental work. nih.gov
Furthermore, AI can assist in the complex task of determining the absolute configuration and conformational landscape of chiral molecules, which is crucial for understanding their biological activity. aihub.orguva.nl
Discovery of Novel Biological Targets and Mechanistic Pathways (In Vitro)
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-neurodegenerative, and antimicrobial properties. nih.govfrontiersin.org A systematic in vitro screening of this compound is warranted to uncover its potential biological targets and mechanisms of action.
Given the known activities of other indole derivatives, initial investigations could focus on the following areas:
Anticancer Activity: Many indole-based compounds have shown potent anticancer effects by targeting key cellular pathways. nih.gov this compound could be screened against a panel of human cancer cell lines, such as those from breast, colon, and lung cancers, to assess its anti-proliferative activity. rsc.org Follow-up assays could investigate its effects on targets like tubulin polymerization, topoisomerases, and various protein kinases. nih.gov
Neuroprotective and Anti-neuroinflammatory Activity: Indole derivatives are being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Key targets in this area include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and pathways involved in the aggregation of amyloid-beta and tau proteins. nih.gov In vitro enzymatic and cell-based assays can be employed to evaluate the inhibitory potential of this compound against these targets.
Antimicrobial Activity: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Indole derivatives have been reported to possess antibacterial and antifungal properties. mdpi.com The compound could be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
Table 2: Proposed In Vitro Assays for Biological Target Discovery
| Therapeutic Area | Potential Targets/Pathways | Suggested In Vitro Assays |
|---|---|---|
| Oncology | Tubulin, Topoisomerases, Protein Kinases | Anti-proliferative assays (e.g., MTT) on cancer cell lines, tubulin polymerization inhibition assay, topoisomerase inhibition assay, kinase activity assays. nih.govrsc.org |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Amyloid-beta aggregation | Ellman's method for AChE/BuChE inhibition, Thioflavin T assay for amyloid-beta aggregation. nih.gov |
| Infectious Diseases | Bacterial and Fungal Growth | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays against a panel of microbes. mdpi.com |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokine production | COX inhibition assays, measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in stimulated immune cells. nih.gov |
Design and Synthesis of Next-Generation Analogues for Enhanced Research Utility
The synthesis of analogues of this compound is a crucial step in developing a deeper understanding of its structure-activity relationships (SAR) and for creating new research tools with potentially enhanced potency, selectivity, or novel biological activities. nih.govacs.org Modifications can be systematically introduced at various positions of the molecule.
Modifications to the Indole Ring:
N-Alkylation or N-Arylation: Introducing substituents on the indole nitrogen can significantly impact the molecule's properties. bhu.ac.in Small alkyl groups, for example, could enhance lipophilicity, which may influence cell permeability.
Substitution on the Benzene (B151609) Ring: The introduction of electron-withdrawing or electron-donating groups at the 4, 6, or 7-positions of the indole ring can modulate the electronic properties of the molecule and influence its binding to biological targets. Halogenation, for instance, is a common strategy to enhance binding affinity.
Modifications to the Ethan-1-ol Side Chain:
Varying the Alkyl Chain Length: Replacing the methyl group with larger alkyl or aryl groups can explore the steric requirements of potential binding pockets.
Functional Group Transformation: The hydroxyl group can be converted to other functional groups, such as esters, ethers, or amines, to probe the importance of hydrogen bonding and to create potential prodrugs.
Introduction of Other Heterocyclic Moieties:
Hybrid molecules incorporating other pharmacologically relevant heterocycles, such as pyrazole, oxadiazole, or tetrazole, could lead to compounds with novel or dual-target activities. rsc.orgresearchgate.net
Table 3: Proposed Next-Generation Analogues of this compound
| Modification Site | Proposed Analogue | Rationale for Synthesis |
|---|---|---|
| Indole Nitrogen (N-1) | (S)-1-(1-Methyl-1H-indol-5-yl)ethan-1-ol | To investigate the effect of N-alkylation on biological activity and physicochemical properties. |
| Benzene Ring (C-4, C-6, C-7) | (S)-1-(6-Fluoro-1H-indol-5-yl)ethan-1-ol | To explore the impact of electron-withdrawing groups on target binding and activity. |
| Ethanol (B145695) Side Chain (C-1) | (S)-1-(1H-Indol-5-yl)propan-1-ol | To probe the steric limits of the binding pocket by extending the alkyl chain. |
| Ethanol Side Chain (C-1) | (S)-1-(1H-Indol-5-yl)-1-phenylethan-1-ol | To introduce an additional aromatic ring for potential pi-stacking interactions with a target. |
| Hydroxyl Group | (S)-1-(1H-Indol-5-yl)ethan-1-amine | To assess the importance of the hydroxyl group as a hydrogen bond donor/acceptor and to introduce a basic center. |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable molecule for both fundamental research and the development of new technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-1-(1H-Indol-5-yl)ethan-1-ol, and how is enantiomeric purity ensured?
- Synthesis Methodology :
- Step 1 : Start with 1-(1H-Indol-5-yl)ethanone (CAS 53330-94-2), a known precursor .
- Step 2 : Reduce the ketone to the secondary alcohol using enantioselective methods:
- Catalytic asymmetric reduction : Employ chiral catalysts like Corey-Bakshi-Shibata (CBS) with borane to achieve the (S)-configuration .
- Enzymatic resolution : Use lipases or alcohol dehydrogenases for kinetic resolution of racemic mixtures .
- Step 3 : Purify via column chromatography and verify enantiomeric excess (ee) using chiral HPLC or polarimetry.
- Key Reagents : Sodium borohydride (NaBH4), chiral ligands (e.g., BINAP), or immobilized enzymes.
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on indole proton signals (δ 7.0–7.5 ppm) and the chiral alcohol center .
- Mass Spectrometry (EI-MS) : Validate molecular weight (MW: 175.2 g/mol) and fragmentation patterns .
- Chiral HPLC : Determine ee using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Supporting Data : Compare with PubChem/CAS entries for related indole alcohols (e.g., 2-(1H-Indol-3-yl)ethanol, MW 161.20 g/mol) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Screening Protocols :
- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorometric/colorimetric substrates .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Controls : Include structurally similar indole derivatives (e.g., 5-methoxy-1H-indol-6-ol) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Troubleshooting Steps :
- Purity Verification : Re-analyze compound purity via HPLC and LC-MS to rule out impurities >95% .
- Assay Optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) and enzyme assay pH/temperature .
- Stereochemical Confirmation : Recheck ee values; even 5% impurity in the (R)-enantiomer can alter activity .
Q. What strategies enable the synthesis of analogs for SAR studies?
- Design Framework :
- Positional Isomerism : Synthesize indole-substituted analogs (e.g., 3-, 4-, or 6-position) to compare activity .
- Functional Group Modulation : Replace the hydroxyl group with methoxy, amino, or halogen substituents .
- Synthetic Tools : Use Mitsunobu reactions for stereospecific substitutions or Pd-catalyzed cross-coupling for indole functionalization .
Q. What advanced computational methods predict the compound’s physicochemical properties?
- In Silico Tools :
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using logP (calculated XlogP: ~1.2) .
- Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) via AutoDock Vina .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound?
- GHS Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
